molecular formula C18H20N4O3 B5777532 N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide

N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B5777532
M. Wt: 340.4 g/mol
InChI Key: TVRQRQUJLFNZHF-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and anticancer properties

Preparation Methods

The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium on carbon (Pd/C) for reduction, sodium borohydride for mild reductions, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . It also reduces the activity of myeloperoxidase, an enzyme involved in the inflammatory response . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)17-5-3-2-4-16(17)19-18(23)14-6-8-15(9-7-14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRQRQUJLFNZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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